1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Coupling with Methoxyphenyl Urea: The final step involves coupling the thiadiazole derivative with 2-methoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Dimethylamino Phenyl Derivatives: Compounds with dimethylamino groups attached to phenyl rings.
Uniqueness
1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-[4-(dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-23(2)12-8-10-13(11-9-12)26-18-22-21-17(27-18)20-16(24)19-14-6-4-5-7-15(14)25-3/h4-11H,1-3H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJGGGPWBBEJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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